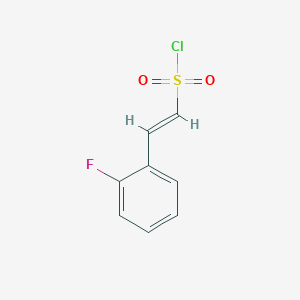

(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1161945-22-7 . It has a molecular weight of 220.65 . The IUPAC name for this compound is (E)-2-(2-fluorophenyl)ethenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” is 1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” are not available, sulfonyl fluorides in general have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

“(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” has a molecular weight of 220.65 . The molecular formula for this compound is C8H6ClFO2S .Scientific Research Applications

Chemical Synthesis

This compound is used in chemical synthesis . It has a molecular weight of 220.65 and its IUPAC name is (E)-2-(2-fluorophenyl)ethenesulfonyl chloride . It’s commonly used in the synthesis of other complex molecules .

Biological Research

Sulfonyl fluoride electrophiles, such as this compound, have found significant utility as reactive probes in chemical biology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Molecular Pharmacology

In the field of molecular pharmacology, sulfonyl fluorides are used as warheads due to their unique stability-reactivity balance .

Antibacterial Applications

Some sulfonyl fluorides, like 2-nitrobenzenesulfonyl fluoride, have been found to be effective at killing Gram-negative bacteria . While it’s not explicitly stated for (E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride, it’s possible that it may have similar antibacterial properties.

Protease Inhibition

Sulfonyl fluorides are used in the development of protease inhibitors . For example, (2-aminoethyl)benzenesulfonyl fluoride is a commonly used serine protease inhibitor .

Radiolabeling in Positron Emission Tomography

Sulfonyl fluorides, such as [18F]4-formylbenzenesulfonyl fluoride, are used as radiolabeling synthons in positron emission tomography . It’s possible that (E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride could be used in a similar manner.

properties

IUPAC Name |

(E)-2-(2-fluorophenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAPQWSEHDXFM-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)